2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile
Description
2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile is a nitro-substituted benzonitrile derivative featuring a (4-methylphenyl)amino group at position 2 and a nitro group at position 5 of the aromatic ring. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in the development of dyes, pharmaceuticals, or agrochemicals, given the functional versatility of nitro and cyano groups in such applications .
The molecular framework of this compound allows for diverse chemical modifications. For instance, the electron-withdrawing nitro group enhances electrophilic substitution reactivity, while the cyano group provides a site for nucleophilic addition or further functionalization. These properties make it a candidate for synthesizing more complex molecules, such as azo dyes or bioactive agents .
Properties
IUPAC Name |
2-(4-methylanilino)-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-10-2-4-12(5-3-10)16-14-7-6-13(17(18)19)8-11(14)9-15/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJCWGOGLGXBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile typically involves the nitration of 2-[(4-Methylphenyl)amino]benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-[(4-Methylphenyl)amino]-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-[(4-Methylphenyl)amino]-5-nitrobenzoic acid.
Scientific Research Applications
2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Key Observations:
Halogen Substituents: The chlorine atom in 2-[(4-Chlorobenzyl)amino]-5-nitrobenzonitrile introduces steric and electronic effects, likely improving stability in cross-coupling reactions . Azo Linkages: The azo-containing analog (CAS 24610-00-2) exhibits a higher molecular weight (438.49 g/mol) and is specifically used in disperse dyes, leveraging its planar structure for strong light absorption .
Reactivity and Applications: Dye Intermediates: Azo derivatives like CAS 24610-00-2 are critical in textile dye synthesis due to their chromophoric properties .
Comparative Stability and Handling
- Storage Conditions : Most analogs require refrigeration (+4°C) to maintain stability, likely due to the nitro group’s sensitivity to thermal decomposition .
- Hazard Classification : The methoxy-substituted compound (CAS 85020-89-9) is labeled as an irritant, suggesting similar handling precautions for the methyl-substituted target compound .
Research Findings and Industrial Relevance
Dye Chemistry : Azo derivatives of nitrobenzonitrile are extensively used in disperse dyes, with CAS 24610-00-2 demonstrating high purity (99%) and suitability for large-scale synthesis .
Limitations : The furylmethyl-substituted analog (CAS 852702-44-4) has been discontinued, highlighting challenges in scaling up certain derivatives due to stability or cost issues .
Biological Activity
2-[(4-Methylphenyl)amino]-5-nitrobenzonitrile, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a nitro group and a methylphenylamino group, which enhance its chemical reactivity and biological potential. The presence of the nitro group allows for bioreduction, potentially leading to reactive intermediates that can interact with various cellular components.
Mechanisms of Biological Activity
Research indicates that this compound may influence several biological pathways through:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Reactive Intermediate Formation : The nitro group can undergo bioreduction, forming intermediates that may interact with DNA or proteins, potentially leading to mutagenic effects.
- Cellular Pathway Modulation : Preliminary studies suggest it may modulate pathways involved in cell proliferation and apoptosis.
Biological Activity Overview
The biological activities associated with this compound include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens. While specific data on this compound is limited, its structural analogs have demonstrated significant antimicrobial properties.
- Antiparasitic Potential : Research on structurally related compounds has indicated activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for similar activity in this compound.
- Mutagenicity : Some studies have raised concerns regarding the mutagenic potential of nitro-substituted compounds, necessitating further investigation into this aspect for this compound.
Case Studies and Research Findings
-
Antiparasitic Activity :
- A study synthesized various derivatives related to this compound and tested them against Trypanosoma brucei and Plasmodium falciparum. Some derivatives exhibited promising antitrypanosomal and antiplasmodial activities, indicating that modifications to the core structure could enhance efficacy against these parasites.
- Enzyme Interaction Studies :
-
Toxicological Assessments :
- Toxicity studies on related nitro-compounds have shown potential mutagenic effects in vitro. Preliminary assessments indicate that this compound may share these properties, warranting careful evaluation in future studies.
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
